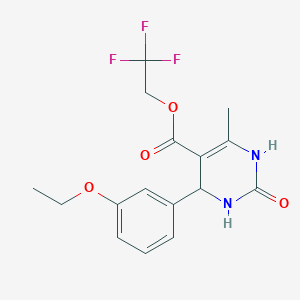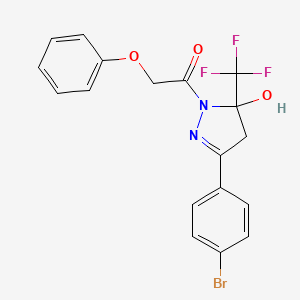
5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as BMTP-11, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique properties make it an attractive candidate for further investigation.
Wirkmechanismus
The mechanism of action of 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the death of cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects:
5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, it has also been found to have anti-inflammatory and antioxidant effects. These properties make it a potential candidate for the treatment of a variety of diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potency. It has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is its stability. It is a relatively unstable compound and can degrade over time, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of new cancer therapies based on its anti-cancer properties. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one and to optimize its synthesis and stability.
Synthesemethoden
The synthesis of 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves a multi-step process that requires several chemical reactions. The starting materials for the synthesis are 2-bromo-3-phenylpropenal and thiosemicarbazide, which undergo a condensation reaction to form 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-1,3-thiazolidine-2-thione. This compound is then oxidized to form 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one.
Wissenschaftliche Forschungsanwendungen
5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has potent anti-cancer properties and can induce apoptosis (cell death) in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
(5E)-5-[(Z)-2-bromo-3-phenylprop-2-enylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNOS2/c1-15-12(16)11(18-13(15)17)8-10(14)7-9-5-3-2-4-6-9/h2-8H,1H3/b10-7-,11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCHHUAYIQHVER-BDLVGCLISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC(=CC2=CC=CC=C2)Br)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C(=C\C2=CC=CC=C2)\Br)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-indol-2-yl)phenyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5143850.png)
![1-ethyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5143858.png)

![1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5143887.png)
![2-(methylthio)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5143890.png)
![4-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5143895.png)
![4-(5-acetyl-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143904.png)
![ethyl 4-amino-2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5143908.png)


![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B5143923.png)
![2-[5-(4-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5143935.png)
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis(2,6-dimethoxybenzamide)](/img/structure/B5143954.png)
![4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride](/img/structure/B5143958.png)